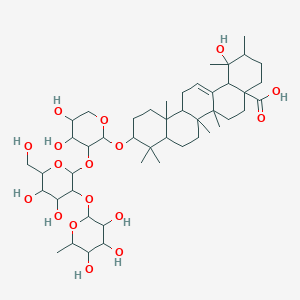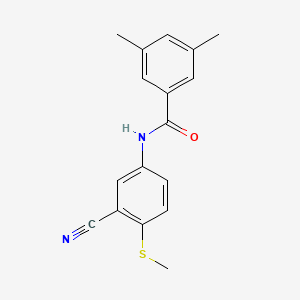![molecular formula C14H15FN2O2 B2395968 N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide CAS No. 2411219-13-9](/img/structure/B2395968.png)
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin, the compound responsible for the spicy sensation of chili peppers. TRPV1 is involved in pain sensation and the regulation of body temperature, making it an attractive target for the development of analgesic drugs.
作用机制
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide acts as a competitive antagonist of TRPV1, binding to the channel pore and preventing the influx of cations. This results in the inhibition of TRPV1-mediated calcium influx and the subsequent downstream signaling pathways.
Biochemical and physiological effects:
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has been shown to effectively block TRPV1-mediated pain and inflammation in animal models. It has also been demonstrated to reduce hyperthermia induced by TRPV1 activation. N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has been investigated as a potential therapeutic agent for various pathological conditions, including neuropathic pain, inflammatory bowel disease, and cancer.
实验室实验的优点和局限性
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide is a highly specific and potent antagonist of TRPV1, making it a valuable tool for studying the physiological and pathological roles of TRPV1. However, its potency and selectivity may also limit its use in certain experimental settings, as higher concentrations or longer exposure times may be required to achieve the desired effects. Additionally, the potential off-target effects of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide should be carefully considered when interpreting experimental results.
未来方向
Future research on N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide and TRPV1 may focus on the development of novel TRPV1 antagonists with improved pharmacological properties, such as increased potency, selectivity, and duration of action. The potential therapeutic applications of TRPV1 antagonists in various pathological conditions, including pain, inflammation, and cancer, may also be further explored. Additionally, the role of TRPV1 in other physiological processes, such as metabolism and cardiovascular function, may be investigated using N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide and other TRPV1 antagonists.
合成方法
The synthesis of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 3-fluoropyridine-2-carboxaldehyde with cyclopentylmagnesium bromide, followed by protection of the resulting alcohol with methoxymethyl chloride. The protected alcohol is then converted to the corresponding mesylate, which is reacted with propargylamine to give N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide.
科学研究应用
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has been extensively used in scientific research to study the physiological and pathological roles of TRPV1. It has been shown to block capsaicin-induced pain in animal models, suggesting its potential as an analgesic drug. N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has also been used to investigate the role of TRPV1 in thermoregulation, inflammation, and cancer.
属性
IUPAC Name |
N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-2-12(18)17-14(7-3-4-8-14)10-19-13-11(15)6-5-9-16-13/h1,5-6,9H,3-4,7-8,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJPHCLIKFULJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1(CCCC1)COC2=C(C=CC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)




![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)
![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)
![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)